molecular formula C20H25N3O2S B11087971 2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5.5]undeca-1,3-diene-1,5-dicarboxamide

2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5.5]undeca-1,3-diene-1,5-dicarboxamide

Cat. No.: B11087971
M. Wt: 371.5 g/mol
InChI Key: XOMMBHBSHKXHSS-UHFFFAOYSA-N
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Description

2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[55]undeca-1,3-diene-1,5-dicarboxamide is a complex organic compound featuring a spiro structure Spiro compounds are characterized by having two or more rings that are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5.5]undeca-1,3-diene-1,5-dicarboxamide involves multiple steps, including the formation of the spiro ring system and the introduction of functional groups. The synthetic route typically starts with the preparation of the spiro[5.5]undecane core, followed by the introduction of the methylsulfanyl and phenyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as crystallization, distillation, and chromatography may be employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5.5]undeca-1,3-diene-1,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid, halogens

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Nitro compounds, sulfonic acids, halogenated derivatives

Scientific Research Applications

2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5.5]undeca-1,3-diene-1,5-dicarboxamide depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5.5]undeca-1,3-diene-1,5-dicarboxamide stands out due to its specific combination of functional groups and spiro structure. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-5-N-phenyl-3-azaspiro[5.5]undeca-2,4-diene-1,5-dicarboxamide

InChI

InChI=1S/C20H25N3O2S/c1-13-15(18(25)23-14-9-5-3-6-10-14)20(11-7-4-8-12-20)16(17(21)24)19(22-13)26-2/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3,(H2,21,24)(H,23,25)

InChI Key

XOMMBHBSHKXHSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(CCCCC2)C(C(=N1)SC)C(=O)N)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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